![molecular formula C24H23N5O3 B2796970 8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-90-2](/img/no-structure.png)
8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation
Anxiolytic and Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-dione, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, exhibit anxiolytic-like activity and can behave like antidepressants in animal models (Zagórska et al., 2009).
Serotonin Receptor Affinity : These compounds are identified as potent ligands for serotonin (5-HT1A/5-HT7) receptors and have been studied for their antidepressant and anxiolytic properties in vivo, demonstrating potential as new psychotropic agents (Zagórska et al., 2016).
Molecular Synthesis and Structure-Activity Relationships
Synthesis Techniques : Research has focused on the synthesis of various derivatives of this compound, exploring different alkyl and phenyl substitutions to investigate their biological activities (Simo et al., 1998).
Selective Adenosine Receptor Antagonists : Certain derivatives have been identified as potent and selective antagonists of A3 adenosine receptors, with applications in treating disorders related to these receptors (Baraldi et al., 2005).
Receptor Affinity and Binding Studies : The structure-activity relationship studies of these compounds have revealed insights into their affinity for serotoninergic and dopaminergic receptors, suggesting potential for psychiatric treatment applications (Zagórska et al., 2015).
Wirkmechanismus
Target of Action
Similar purine derivatives have been reported to exhibit antiviral and antitumor activities, suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
It’s worth noting that purine derivatives often interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
They can inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Pharmacokinetics
Nonclassical antifolates, which this compound may be classified as, are generally more lipophilic and enter cells through passive diffusion .
Result of Action
Similar purine derivatives have been shown to induce s-phase arrest and apoptosis in certain cell lines .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 4-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with guanine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "guanine", "sodium hydroxide", "ethanol", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and 1-methyl-3-phenylprop-2-en-1-one (1.1 equiv) in ethanol and add sodium hydroxide (1.2 equiv). Heat the mixture under reflux for 2 hours to form chalcone.", "Step 2: Cool the reaction mixture to room temperature and add guanine (1.1 equiv) in acetic acid. Stir the mixture at room temperature for 24 hours to form the final product.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure compound." ] } | |
CAS-Nummer |
896295-90-2 |
Produktname |
8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C24H23N5O3 |
Molekulargewicht |
429.48 |
IUPAC-Name |
6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-4-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-8-6-5-7-9-16)29(23)17-10-12-18(32-3)13-11-17/h5-13,15H,4,14H2,1-3H3 |
InChI-Schlüssel |
SKGSHIQKJBEVDO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



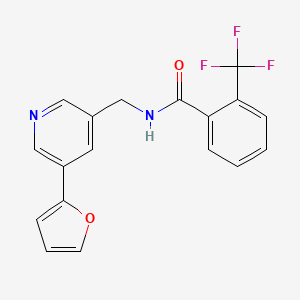
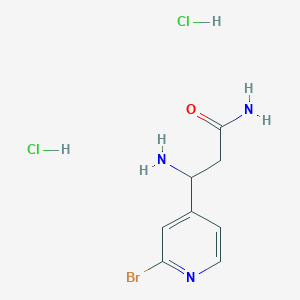
![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)
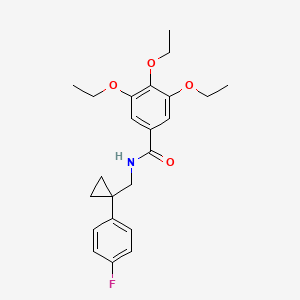
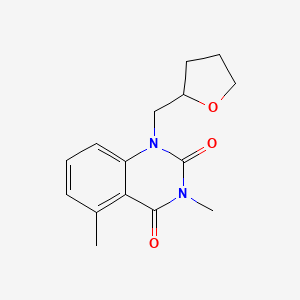
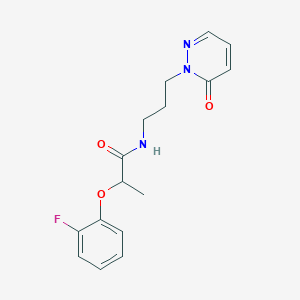

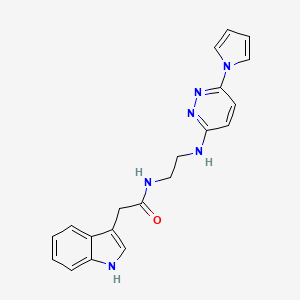
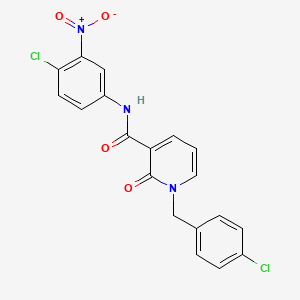
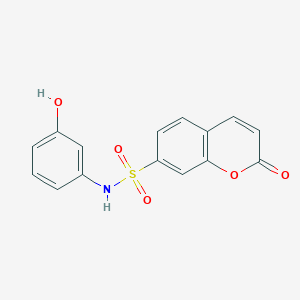

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
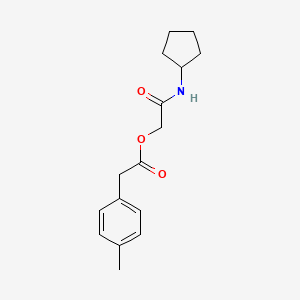
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)